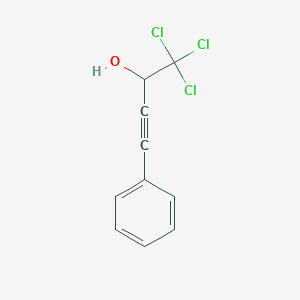

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDUJFBKDOWJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508862 | |

| Record name | 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-26-6 | |

| Record name | 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trichloro 4 Phenylbut 3 Yn 2 Ol and Analogous Structures

Direct Construction of the 1,1,1-Trichloro-4-phenylbut-3-YN-2-OL Scaffold

The core structure of this compound is assembled through reactions that directly form the bond between the trichloromethyl group and the carbon atom that will bear the hydroxyl group.

A primary strategy for synthesizing trichloromethyl carbinols is the nucleophilic addition of a trichloromethyl anion or its equivalent to the carbonyl group of an aldehyde or ketone.

The addition of chloroform (B151607) to carbonyl compounds, facilitated by a base, is a conventional method for preparing trichloromethyl carbinols. organic-chemistry.org Traditionally, this reaction requires strong bases and low temperatures to suppress side reactions like the Cannizzaro reaction. organic-chemistry.orgorganic-chemistry.org However, modern advancements have introduced milder and more efficient catalysts. The amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively promote this addition at room temperature and in the absence of a solvent. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by deprotonation of chloroform to generate the trichloromethyl anion (CCl₃⁻), which then attacks the electrophilic carbonyl carbon. Subsequent workup yields the desired trichloromethyl carbinol. This method is applicable to a range of aromatic and aliphatic aldehydes. organic-chemistry.org

Table 1: DBU-Promoted Addition of Chloroform to Various Aldehydes Data sourced from Aggarwal & Mereu, 2000. organic-chemistry.org

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 1,1,1-Trichloro-2-phenyl-ethan-2-ol | 95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trichloroethanol | 95 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trichloroethanol | 95 |

| 2-Naphthaldehyde | 2,2,2-Trichloro-1-(naphthalen-2-yl)ethanol | 95 |

| Cinnamaldehyde | 1,1,1-Trichloro-4-phenyl-but-3-en-2-ol | 88 |

The trichloromethyl anion can be effectively generated from the decarboxylation of trichloroacetic acid. rsc.org This anion serves as a potent nucleophile that readily adds to aldehydes. rsc.org Research has demonstrated that trihalogenomethyl anions, produced from trichloro- and tribromo-acetic acid in dimethyl sulfoxide (B87167) (DMSO), react efficiently with a series of aldehydes, including substituted benzaldehydes. rsc.org The reactivity of the aldehydes in this reaction follows a linear relationship, and this method has been successfully used to prepare numerous new α-trihalogenomethyl alcohols. rsc.org

A refined and highly efficient protocol for the synthesis of 2,2,2-trichloromethylcarbinols utilizes the decarboxylation of sodium trichloroacetate (B1195264). nih.govacs.org This method is particularly effective for aromatic aldehydes. acs.org The reaction mechanism involves the decarboxylation of sodium trichloroacetate in a polar aprotic solvent like DMSO to generate the CCl₃⁻ carbanion, which subsequently attacks the aldehyde. acs.org

Interestingly, the protocol varies based on the electronic nature of the aldehyde substrate. For electron-deficient aldehydes, the addition of malonic acid is necessary to achieve an efficient transformation. nih.govacs.orgacs.org In contrast, electron-rich aldehydes react smoothly without the need for an additive, yielding the desired trichloromethylcarbinols without the competing Cannizzaro reaction. nih.govacs.orgacs.org This method has also been adapted for continuous flow synthesis, allowing for safe and simple scale-up. nih.gov

Table 2: Decarboxylative Trichloromethylation of Aromatic Aldehydes using Sodium Trichloroacetate Data sourced from Jensen & Lindhardt, 2014. nih.govacs.orgacs.org

| Aldehyde | Additive | Solvent | Yield (%) |

| 4-Nitrobenzaldehyde | Malonic Acid | DMSO | 96 |

| 4-Cyanobenzaldehyde | Malonic Acid | DMSO | 95 |

| 4-Fluorobenzaldehyde | Malonic Acid | DMSO | 85 |

| 4-Methoxybenzaldehyde | None | DMSO | 95 |

| 2,4-Dimethoxybenzaldehyde | None | DMSO | 96 |

While addition reactions are common, metal-mediated couplings offer an alternative route to analogous structures.

An alternative approach to building the carbon skeleton involves the coupling of organozinc intermediates with trichloroacetyl chloride. This reaction, however, yields trichloromethyl ketones rather than the target trichloromethyl carbinols. organic-chemistry.org The resulting ketone is an oxidized analog of this compound. This ketone could subsequently be reduced to the desired alcohol in a separate synthetic step. This method highlights a pathway to an important class of synthetic intermediates. organic-chemistry.org

Metal-Mediated C-C Bond Formations

Sonogashira Coupling and Related Palladium/Copper Catalysis in Alkyne Synthesis

The Sonogashira reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This cross-coupling reaction typically utilizes a palladium(0) catalyst, a copper(I) co-catalyst (commonly CuI), and an amine base. wikipedia.orgorganic-chemistry.org The reaction's utility is extensive due to its tolerance of a wide range of functional groups and its execution under mild conditions, often at room temperature. wikipedia.org

The catalytic cycle is understood to involve two interconnected cycles. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) complex. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. libretexts.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active Pd(0) catalyst. libretexts.org

While the classic Sonogashira reaction is highly effective, the presence of the copper co-catalyst can sometimes lead to the undesirable side reaction of alkyne homocoupling (dimerization). libretexts.org This has spurred the development of copper-free Sonogashira protocols. These variants still rely on a palladium catalyst but often require a higher loading of an amine base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium complex. libretexts.org

In the context of synthesizing structures analogous to this compound, the Sonogashira coupling is pivotal for creating the aryl-alkyne bond. For instance, coupling phenylacetylene (B144264) with a suitable electrophile containing the trichloromethyl carbinol moiety, or coupling an aryl halide like iodobenzene (B50100) with a terminal alkyne such as 1,1,1-trichlorobut-3-yn-2-ol, would be a direct application of this methodology. The reaction is also used to synthesize alkynyl ketones by coupling acyl chlorides with terminal alkynes, which can then be reduced to the corresponding alkynols. mdpi.com

Recent advancements have expanded the scope of Sonogashira coupling to include decarbonylative processes, where carboxylic acids serve as the electrophilic partners, further broadening the accessibility of starting materials for these syntheses. nih.gov

One-Pot Synthetic Routes to Trichloromethyl Carbinols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings by eliminating the need to isolate and purify intermediate compounds. organic-chemistry.orgnih.gov This is particularly beneficial when dealing with unstable intermediates like aldehydes. organic-chemistry.org

A highly effective one-pot method for converting primary alcohols directly into trichloromethyl carbinols has been developed. organic-chemistry.orgacs.org This procedure involves the oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP) in chloroform (CHCl₃). organic-chemistry.orgresearchgate.net Without isolating the aldehyde intermediate, the strong, non-nucleophilic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is introduced. organic-chemistry.orgresearchgate.net TBD promotes the addition of the chloroform solvent, acting as the trichloromethyl source, to the in situ-generated aldehyde. organic-chemistry.org

The choice of TBD as the base is critical, as it proved to be highly efficient for the trichloromethylation step. organic-chemistry.org This one-pot approach demonstrates broad substrate compatibility, working well for a variety of primary alcohols. organic-chemistry.org A key advantage of this method is that it circumvents the isolation of aldehydes, which are often sensitive and difficult to handle. organic-chemistry.org Furthermore, a modified version of this protocol was successfully used to convert a chiral primary alcohol into its corresponding trichloromethyl carbinol with complete retention of stereochemical integrity. nih.govacs.orgfigshare.com However, the method is noted to be less effective for substrates that form readily enolizable aldehydes or reactive enal intermediates. scite.ai

| Primary Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzyl alcohol | 1-(4-Methoxyphenyl)-2,2,2-trichloroethanol | 89 |

| 4-Nitrobenzyl alcohol | 1-(4-Nitrophenyl)-2,2,2-trichloroethanol | 91 |

| Cinnamyl alcohol | 4-Phenyl-1,1,1-trichlorobut-3-en-2-ol | 79 |

| 10-Undecen-1-ol | 12,12,12-Trichlorododec-1-en-11-ol | 80 |

| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | (R)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,2-trichloroethanol | 81 |

For larger-scale syntheses, a procedure involving the in situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS) has been developed. organic-chemistry.orgscilit.com This method avoids the need to handle the volatile and difficult-to-isolate CCl₃-TMS reagent and circumvents the use of strongly basic conditions that can be problematic for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

The process involves reacting chloroform and chlorotrimethylsilane (B32843) with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (below -60 °C) to generate CCl₃-TMS in the reaction vessel. organic-chemistry.org This reagent then reacts with an added aldehyde or ketone to form the corresponding trimethylsilyl-protected 2,2,2-trichloromethylcarbinol. organic-chemistry.orgscilit.com The reaction can be accelerated using a catalyst such as tetra-n-butylammonium acetate. organic-chemistry.org The resulting TMS-protected carbinols are stable and can be deprotected using standard methods, for example, with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and acetic acid, to yield the final trichloromethyl carbinol. organic-chemistry.org This scalable one-pot procedure has been successfully applied to a diverse range of aldehydes and ketones, including 4-piperidinones, demonstrating good yields and high diastereoselectivity. organic-chemistry.orgscispace.com

| Carbonyl Compound | Product (after desilylation) | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trichloroethanol | 85 |

| 3-Phenylpropanal | 1,1,1-Trichloro-4-phenylbutan-2-ol | 75 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2,2-trichloroethanol | 69 |

| Acetophenone | 1-Phenyl-2,2,2-trichloroethanol | 78 |

| N-Boc-4-piperidinone | 1-(tert-Butoxycarbonyl)-4-(trichloromethyl)piperidin-4-ol | 88 |

Synthesis of Related Trichloromethyl-Containing Alkynols

The synthesis of trichloromethyl-containing carbinols is not limited to simple alkyl or aryl substitutions. Methodologies exist for creating more complex, functionalized analogs.

Trichloromethyl carbinols serve as key intermediates in one-carbon homologation strategies for primary alcohols and aldehydes. researchgate.net The one-pot conversion of a primary alcohol to a trichloromethyl carbinol, as described previously, effectively adds a -CH(OH)CCl₃ unit. organic-chemistry.org This intermediate can then undergo further transformations. For instance, a Jocic-type reaction involving a reducing agent like lithium borohydride (B1222165) (LiBH₄) can convert the (trichloromethyl)carbinol into a primary alcohol that is one carbon longer than the starting material. researchgate.net This two-step sequence represents a convenient and step-economical one-carbon homologation of a primary alcohol. researchgate.net This strategy provides a valuable alternative to other established homologation methods. researchgate.net

Meerwein-Ponndorf-Verley (MPV) Alkynylation Approaches

The Meerwein-Ponndorf-Verley (MPV) reduction is a well-established method in organic synthesis for the reduction of ketones and aldehydes to their corresponding alcohols. wikipedia.orgmychemblog.com The reaction typically employs an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgmychemblog.com The process is revered for its high chemoselectivity, allowing for the reduction of carbonyl groups without affecting other sensitive functionalities like alkenes and alkynes. wikipedia.org The mechanism proceeds through a cyclic six-membered transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon. wikipedia.orgmychemblog.com

A significant extension of this classic transformation is the MPV-type alkynylation, which facilitates the transfer of an alkynyl group from a tertiary propargyl alcohol to an aldehyde. This innovative approach leverages the core principles of the MPV reaction, not for reduction via hydride transfer, but for a carbon-carbon bond-forming alkynyl transfer. This methodology has been effectively applied to the synthesis of trichloromethyl-substituted propargyl alcohols, which are valuable building blocks in organic chemistry.

Research conducted by Ooi, Miura, Ohmatsu, Saito, and Maruoka has been pivotal in developing the MPV alkynylation of aldehydes. nih.gov Their work demonstrated that a novel carbonyl alkynylation could be achieved using an MPV reaction system. A key discovery was the significant rate acceleration imparted by the use of 2,2'-biphenol (B158249) as a ligand. nih.gov

In a representative example analogous to the synthesis of this compound, the alkynylation of chloral (B1216628) (trichloroacetaldehyde) was performed using the aluminum alkoxide of 2-methyl-4-phenyl-3-butyn-2-ol as the alkynyl source. nih.gov The reaction, facilitated by an in-situ generated aluminum catalyst from trimethylaluminum (B3029685) (Me₃Al) and 2,2'-biphenol, proceeded smoothly at room temperature in dichloromethane (B109758) (CH₂Cl₂). nih.gov This process yielded the desired propargyl alcohol, 1,1,1-trichloro-5-phenylpent-3-yn-2-ol, in an almost quantitative yield after just five hours. nih.gov

A notable feature of this transformation is the successful transfer of the alkynyl group from a keto-bearing alcohol to an aldehyde without any competing side reactions at the ketone carbonyl. nih.gov This highlights the chemoselectivity inherent to the MPV-type reaction manifold.

The proposed mechanism involves the formation of a mixed aluminum alkoxide species incorporating the 2,2'-biphenol ligand, the alkynyl alcohol, and the aldehyde substrate. This organized transition state facilitates the selective transfer of the alkynyl group to the aldehyde.

Further investigations into asymmetric MPV alkynylation revealed that while simple chiral біnaphthols like (S)-1,1'-bi-2-naphthol were not effective in inducing enantioselectivity, the design of new chiral biphenols with greater axial flexibility provided satisfactory results in both reactivity and enantioselectivity. nih.gov

The following table summarizes the key findings for the MPV alkynylation of chloral, which serves as a model for the synthesis of the title compound.

| Aldehyde Substrate | Alkynyl Source | Ligand | Catalyst System | Solvent | Time (h) | Yield (%) |

| Chloral | 2-Methyl-4-phenyl-3-butyn-2-ol | 2,2'-Biphenol | Me₃Al | CH₂Cl₂ | 5 | ~100 |

Stereochemical Aspects in the Synthesis and Reactions of 1,1,1 Trichloro 4 Phenylbut 3 Yn 2 Ol

Enantioselective Synthesis of Chiral Trichloromethyl Carbinols

The enantioselective synthesis of chiral trichloromethyl carbinols, such as 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol, is a significant challenge in organic synthesis. The primary route to such compounds involves the asymmetric addition of a nucleophile to a trichloromethyl ketone or the addition of a trichloromethyl anion equivalent to an aldehyde. A prevalent and effective method for the synthesis of chiral propargyl alcohols is the catalytic asymmetric alkynylation of aldehydes. researchgate.net This approach often employs a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl group.

For the synthesis of this compound, this would involve the enantioselective addition of a phenylacetylene (B144264) nucleophile to trichloroacetaldehyde (chloral). Various chiral ligands and metal catalysts have been developed for such transformations, aiming for high yields and enantioselectivities. The choice of catalyst is critical in achieving the desired stereochemical outcome. For instance, chiral amino alcohols, BINOL-based catalysts, and other ligand systems have been successfully used in the asymmetric alkynylation of a wide range of aldehydes. nih.govorganic-chemistry.org

The general principle of this enantioselective synthesis is illustrated in the reaction scheme below:

Scheme 1: General Enantioselective Synthesis of this compound

The success of this reaction is highly dependent on the catalyst's ability to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. The enantiomeric excess (e.e.) is a key measure of the success of such a synthesis.

Table 1: Examples of Chiral Catalysts Used in Asymmetric Alkynylation of Aldehydes

| Catalyst System | Chiral Ligand | Metal Source | Typical Enantiomeric Excess (e.e.) |

| Catalyst A | Modified BINOL | Ti(OiPr)₄ | >90% |

| Catalyst B | Chiral Amino Alcohol | Zn(OTf)₂ | 80-95% |

| Catalyst C | Salen Complex | Cr(III) | High |

| Catalyst D | Cinchona Alkaloid | Al(Et)₃ | 70-89% nih.gov |

Note: The enantiomeric excesses are general values for the alkynylation of various aldehydes and may vary for the specific synthesis of this compound.

Diastereoselective Reactions

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those in which one diastereomer is formed in preference to another. In the context of this compound, if the phenyl group were to be substituted with a group that itself becomes a stereocenter, or if a reaction at the alkyne were to generate a new chiral center, the existing stereocenter at C2 would influence the stereochemical outcome of the reaction.

This influence, known as substrate-controlled diastereoselectivity, arises from the differential steric and electronic interactions in the transition states leading to the different diastereomeric products. The bulky trichloromethyl group and the rigid phenylacetylene moiety in this compound would be expected to exert a significant directing effect in such reactions.

For example, the reduction of the alkyne to a cis-alkene would create a new stereocenter if the substituents on the double bond were different. The approach of the hydrogenation catalyst would likely be directed by the existing stereocenter, leading to a preferential formation of one diastereomer.

Retention and Inversion of Configuration during Transformations

Transformations that occur directly at the chiral carbinol center of this compound can proceed with either retention or inversion of configuration. The stereochemical outcome is highly dependent on the reaction mechanism.

Inversion of Configuration:

Nucleophilic substitution reactions at the carbinol carbon, proceeding through an Sₙ2 mechanism, typically result in a complete inversion of configuration, famously known as the Walden inversion. libretexts.org For this to occur, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or a halide). The incoming nucleophile then attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereocenter.

Scheme 2: Nucleophilic Substitution with Inversion of Configuration

Retention of Configuration:

Retention of configuration in a nucleophilic substitution reaction is less common but can be achieved through mechanisms that avoid a direct backside attack. One such mechanism involves a double inversion, where two consecutive Sₙ2 reactions occur. Another possibility is a reaction that proceeds through a front-side attack, which is generally disfavored but can occur under specific circumstances, or through mechanisms involving neighboring group participation.

Reactions that proceed with retention of configuration are crucial for synthetic strategies where the preservation of the original stereochemistry is required.

Table 2: Expected Stereochemical Outcomes for Transformations at the Chiral Center

| Reaction Type | Reagents | Mechanism | Stereochemical Outcome |

| Nucleophilic Substitution | 1. TsCl, py2. NaNu | Sₙ2 | Inversion |

| Nucleophilic Substitution | 1. PBr₃2. NaNu | Double Sₙ2 | Retention |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Sₙ2 | Inversion |

| Esterification | Ac₂O, py | Acylation (no bond breaking at C*) | Retention |

Note: "Nu" represents a nucleophile.

Further research in specialized chemical databases or academic journals may be required to locate this information.

Theoretical and Computational Studies of 1,1,1 Trichloro 4 Phenylbut 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure

No specific data from quantum chemical calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT), concerning the electronic structure of 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol has been found. This includes the absence of calculated values for:

Highest Occupied Molecular Orbital (HOMO) energy

Lowest Unoccupied Molecular Orbital (LUMO) energy

HOMO-LUMO gap

Electron density distribution

Mulliken or Natural Bond Orbital (NBO) charge distributions

Molecular electrostatic potential maps

Table 1: Hypothetical Electronic Structure Data

| Parameter | Method/Basis Set | Calculated Value |

| HOMO Energy | DFT/B3LYP/6-31G | Data Not Available |

| LUMO Energy | DFT/B3LYP/6-31G | Data Not Available |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | Data Not Available |

Reaction Mechanism Studies and Transition State Analysis

There are no published studies detailing the reaction mechanisms involving this compound. Consequently, there is no information on the transition state geometries, activation energies, or reaction pathways for any chemical transformations of this compound.

Conformational Analysis and Intermolecular Interactions

A conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been reported. Similarly, there is a lack of computational studies on its potential intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Molecular Modeling and Docking Studies

No molecular modeling or docking studies involving this compound have been found in the scientific literature. Such studies would be necessary to explore its potential interactions with biological targets or other molecules.

Synthetic Applications and Research Potential of 1,1,1 Trichloro 4 Phenylbut 3 Yn 2 Ol

Precursor for the Synthesis of Complex Organic Molecules

Extensive research into the applications of 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol has revealed its significant potential as a versatile precursor for the synthesis of a wide array of complex organic molecules. The unique combination of a trichloromethyl group, a hydroxyl group, and a phenyl-substituted alkyne within its structure provides multiple reactive sites, allowing for diverse chemical transformations.

Building Blocks for Polyhalogenated Compounds

The presence of the 1,1,1-trichloroethyl moiety makes this compound an excellent starting material for the synthesis of more complex polyhalogenated organic molecules. The three chlorine atoms can be retained in subsequent synthetic steps, or they can be selectively replaced to introduce other functional groups, thereby enabling the generation of a diverse library of halogenated compounds. The reactivity of the hydroxyl and alkyne functionalities in proximity to the trichloromethyl group allows for the construction of intricate molecular architectures that are otherwise difficult to access.

Intermediates in the Synthesis of Heterocycles

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The propargylic alcohol functionality is a well-established precursor for the formation of furans, pyrroles, and other five-membered heterocycles through cyclization reactions. Furthermore, the alkyne can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or in transition-metal-catalyzed annulation reactions to construct more complex fused heterocyclic systems. The trichloromethyl group can influence the regioselectivity of these cyclizations and can be a key feature in the final heterocyclic products.

Role in One-Carbon Homologation Strategies

While not a direct one-carbon homologation reagent itself, the structural framework of this compound can be strategically utilized in multi-step synthetic sequences that result in a net one-carbon homologation. For instance, transformations involving the cleavage of the carbon-carbon triple bond and subsequent functionalization can lead to products with an additional carbon atom incorporated into the molecular skeleton.

Use in Green Chemistry Methodologies (e.g., mild conditions, efficient processes)

The reactivity of this compound allows for its participation in chemical transformations that align with the principles of green chemistry. Its functional groups can be activated under mild reaction conditions, reducing the need for harsh reagents and high temperatures, thereby minimizing energy consumption and the formation of byproducts. The development of catalytic processes involving this substrate further enhances the efficiency and sustainability of synthetic routes.

Research into Novel Chloro-Containing Molecular Scaffolds

The unique structure of this compound makes it a focal point for research into the development of novel molecular scaffolds containing chlorine. The rigidity of the butynol backbone combined with the steric and electronic properties of the trichloromethyl and phenyl groups provides a template for the design of new molecules with specific three-dimensional arrangements. These novel scaffolds are of interest for their potential applications in medicinal chemistry and materials science, where the presence of chlorine atoms can significantly influence the biological activity and physical properties of the molecules.

Q & A

Q. What are the recommended synthetic routes for 1,1,1-trichloro-4-phenylbut-3-yn-2-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves propargylation of a phenylacetylene precursor followed by hydroxylation. Key steps include:

- Alkyne Functionalization: Use of Sonogashira coupling to introduce the phenyl group to a propargyl alcohol derivative.

- Trichloromethylation: Reaction with CCl₄ under basic conditions (e.g., K₂CO₃) to install the trichloromethyl group.

- Solvent and Catalyst Optimization: Dichloromethane or ethanol as solvents, with acidic resins (e.g., Amberlyst-15) to enhance yield .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 75–80% |

| Temperature | 0–5°C (trichloromethylation) | Prevents side reactions |

| Catalyst | Amberlyst-15 | 10–15% yield increase |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for signals at δ 2.5–3.0 ppm (hydroxyl proton, broad singlet) and δ 7.2–7.5 ppm (aromatic protons). The alkyne proton is typically absent due to symmetry or coupling with chlorine .

- ¹³C NMR: Peaks at ~85 ppm (sp-hybridized carbons of the alkyne) and 70–75 ppm (C-Cl₃ group).

- IR Spectroscopy: Strong absorption at ~3300 cm⁻¹ (O-H stretch) and 2100–2250 cm⁻¹ (C≡C stretch) .

Q. What functional groups dominate the reactivity of this compound, and how do they influence experimental design?

Methodological Answer:

- Trichloromethyl Group: Electron-withdrawing nature stabilizes carbocation intermediates, favoring SN1 mechanisms. Use aprotic solvents (e.g., DCM) for nucleophilic substitutions .

- Hydroxyl Group: Prone to oxidation or esterification. Protect with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .

- Alkyne: Participates in click chemistry (e.g., Huisgen cycloaddition) with azides. Catalyze with Cu(I) for regioselectivity .

Advanced Research Questions

Q. How does the trichloromethyl group alter reaction pathways in cross-coupling or cycloaddition reactions?

Methodological Answer: The -CCl₃ group:

- Electron Withdrawal: Reduces electron density at the alkyne, slowing electrophilic additions but enhancing radical stability in chain reactions.

- Steric Effects: Hinders access to the hydroxyl group, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings .

- Mechanistic Studies: Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in cycloadditions .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

Methodological Answer:

- Data Validation: Cross-reference with NIST Chemistry WebBook standards for NMR and IR .

- Chromatographic Purity: Use HPLC with a C18 column (70:30 acetonitrile/water, 0.1% TFA) to detect impurities. Compare retention times with synthetic intermediates .

- Case Example: If NMR shows unexpected peaks, perform HSQC or COSY to distinguish between diastereomers or rotamers .

Q. What computational methods are suitable for modeling the stability and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water) using AMBER or GROMACS.

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to predict sites for electrophilic attack .

- Reaction Pathway Analysis: Use QM/MM hybrid methods to model the energy profile of trichloromethyl group participation in SN2 reactions .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photolytic cleavage of C-Cl bonds.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers; the hydroxyl group is prone to hydrolysis in humid environments .

- Long-Term Stability: Monitor via periodic TLC or LC-MS. Degradation products often include ketones (oxidation) or chlorinated alkenes (dehydrohalogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.